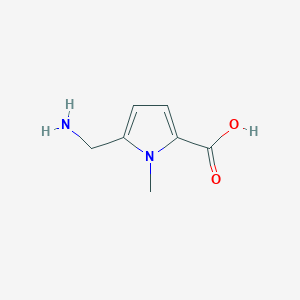

5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(aminomethyl)-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-9-5(4-8)2-3-6(9)7(10)11/h2-3H,4,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRAYQMGMLKZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation for Pyrrole Substitution

The synthesis begins with ethyl 5-methyl-1H-pyrrole-2-carboxylate, a commercially available precursor. Chlorination using N-chlorosuccinimide (NCS) at 0°C introduces a chloro group at the 4-position, yielding ethyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate. This intermediate is critical for subsequent amination.

Key reaction conditions:

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0°C to room temperature (r.t.)

Trichloroacetylpyrrole Intermediate Route

Wolff–Kishner Reduction and Friedel–Crafts Acylation

Pyrrole-2-carbaldehyde undergoes Wolff–Kishner reduction to remove the aldehyde group, followed by Friedel–Crafts acylation with trichloroacetyl chloride to form 2-trichloroacetyl-5-methyl-1H-pyrrole. This intermediate is pivotal for introducing substituents at the 5-position.

Reaction Scheme :

Chlorination and Hydrolysis

The trichloroacetyl group facilitates electrophilic chlorination at the 4-position using NCS. Subsequent hydrolysis of the trichloroacetyl moiety with aqueous NaOH yields 5-methyl-1H-pyrrole-2-carboxylic acid. The aminomethyl group is then introduced via Mitsunobu reaction using phthalimide-protected aminomethyl alcohol, followed by deprotection with hydrazine.

Yield Data :

Direct Aminomethylation via Gabriel Synthesis

Gabriel Synthesis for Primary Amine Installation

Ethyl 5-bromomethyl-1-methyl-1H-pyrrole-2-carboxylate is treated with potassium phthalimide to form the phthalimidomethyl derivative. Alkaline hydrolysis (6M HCl, reflux) cleaves the phthalimide group, yielding the free amine.

Advantages :

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is saponified using NaOH in ethanol/water (90°C, 3 hours), followed by acidification with HCl to precipitate the carboxylic acid.

Characterization :

Alternative Pathway via N-Methylation and Carboxylation

N-Methylation of Pyrrole

Pyrrole is methylated at the 1-position using methyl iodide and Ag₂O in DMF, yielding 1-methylpyrrole.

Carboxylation at the 2-Position

Direct carboxylation is achieved via Kolbe-Schmitt reaction under CO₂ pressure (60 atm, 120°C) in the presence of KOH.

Aminomethyl Group Installation

The 5-position is lithiated using LDA at -78°C, followed by quenching with paraformaldehyde to introduce a hydroxymethyl group. Conversion to the aminomethyl group is achieved via Staudinger reaction (Ph₃P, HN₃) and subsequent reduction (LiAlH₄).

Challenges :

-

Lithiation requires strict temperature control to prevent side reactions.

-

Staudinger reaction yields azide intermediate, necessitating careful handling.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Complexity |

|---|---|---|---|

| Friedel-Crafts/Reduction | Chlorination, reductive amination | 45–50% | Moderate |

| Trichloroacetyl Intermediate | Wolff–Kishner, Friedel–Crafts | 61% | High |

| Gabriel Synthesis | Phthalimide protection, hydrolysis | 70% | Low |

| N-Methylation/Carboxylation | Kolbe-Schmitt, Staudinger reaction | 30–35% | Very High |

Key Findings :

-

The Gabriel synthesis offers the highest yield (70%) and operational simplicity.

-

The trichloroacetyl route, while efficient, requires hazardous reagents (AlCl₃, NCS).

-

Direct carboxylation (Kolbe-Schmitt) is limited by harsh conditions and low yields.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

One of the most significant applications of 5-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylic acid is its potential as an antibacterial agent. Research indicates that compounds containing pyrrole moieties often exhibit noteworthy antibacterial properties. For instance, derivatives of pyrrole have been shown to inhibit bacterial DNA gyrase, a critical enzyme for bacterial replication, with low nanomolar inhibition constants (IC50 values) . The structure-activity relationship (SAR) studies suggest that modifications in the pyrrole ring can enhance antibacterial efficacy while reducing lipophilicity, which is crucial for drug design .

Quorum Sensing Inhibition

The compound has also been investigated for its role in inhibiting quorum sensing (QS) in bacteria such as Pseudomonas aeruginosa. QS is a communication system that regulates gene expression in response to cell density, playing a significant role in biofilm formation and virulence factor production. Compounds that disrupt QS can enhance the efficacy of existing antibiotics by preventing biofilm formation and reducing virulence . The potential of this compound to act as a QS inhibitor could provide a novel approach to combat antibiotic resistance.

Peptidomimetic Studies

Constrained Surrogates

In the realm of peptidomimetics, this compound serves as a constrained surrogate for amino acids such as Glycine and Alanine. This application is particularly relevant in designing peptide analogs that maintain biological activity while exhibiting improved stability and bioavailability . The rigidity introduced by the pyrrole structure can enhance the binding affinity of these analogs to their biological targets.

Synthesis and Derivatives

Synthetic Pathways

The synthesis of this compound typically involves several steps, including the introduction of the aminomethyl group and carboxylic acid functionality onto the pyrrole ring. Various synthetic strategies have been explored to optimize yield and purity, making it accessible for further functionalization .

Derivative Development

Research has also focused on creating derivatives of this compound to explore enhanced biological activities. For example, halogenated derivatives have been synthesized to evaluate their interactions with bacterial topoisomerases, showcasing the versatility of the pyrrole scaffold in drug development .

Table: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, molecular properties, and synthesis considerations of 5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carboxylic acid with analogous pyrrole-2-carboxylic acid derivatives:

Key Research Findings

Stability and Reactivity

- Ester Derivatives : Compounds like 5-[(Acetyloxy)methyl] derivatives () are prone to hydrolysis, limiting their utility in vivo unless designed as prodrugs.

- Electron-Deficient Systems : Chlorinated pyrroles () exhibit altered reactivity in electrophilic substitution reactions due to electron-withdrawing effects .

Biological Activity

5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C₆H₈N₂O₂. Its structure features a pyrrole ring with an amino group and a carboxylic acid group, contributing to its reactivity and biological activity. The presence of these functional groups allows the compound to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer properties. The precise molecular targets and pathways influenced by this compound depend on the context of its application .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has demonstrated effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 μg/mL |

| Escherichia coli | 32 nM (IC50) |

These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the growth of cancer cells by interfering with specific signaling pathways involved in tumor progression. Its ability to modulate enzyme activity may contribute to this effect, although more detailed studies are required to elucidate the exact mechanisms involved .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound, highlighting its potential as a scaffold for drug development:

- Antituberculosis Activity : A study explored pyrrole-2-carboxamides derived from similar structures, revealing potent anti-TB activity with MIC values below 0.016 μg/mL against drug-resistant strains. This suggests that modifications of the pyrrole structure could enhance therapeutic efficacy against resistant pathogens .

- Enzyme Inhibition : Research has shown that compounds with similar structures can act as inhibitors of key enzymes involved in bacterial resistance mechanisms. For instance, pyrrole derivatives have been identified as effective inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication .

- Binding Studies : Molecular dynamics simulations have been employed to understand the binding characteristics of pyrrole-based compounds with viral capsid proteins, indicating their potential role in antiviral therapies .

Q & A

Q. What are the standard synthetic routes for 5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carboxylic acid, and how is purity ensured?

Methodological Answer: The synthesis typically involves cyclocondensation of appropriate precursors (e.g., ethyl acetoacetate derivatives) with amines or hydrazines, followed by hydrolysis to yield the carboxylic acid moiety. For example, similar pyrrole derivatives were synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by alkaline hydrolysis to obtain the carboxylic acid . Purification often employs recrystallization from ethanol/ethyl acetate mixtures, as demonstrated in the isolation of 1H-pyrrole-2-carboxylic acid crystals . Purity is verified using HPLC or NMR, with residual solvents assessed via pharmacopeial standards (e.g., ammonium acetate buffer systems) .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize it?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. For instance, the crystal structure of 1H-pyrrole-2-carboxylic acid revealed centrosymmetric dimers stabilized by N–H⋯O and O–H⋯O hydrogen bonds, forming R₂²(10) and R₂²(8) graph-set motifs . Hydrogen bonding parameters (e.g., bond distances, angles) are refined using riding models for H-atoms, with anisotropic displacement parameters for non-H atoms . Complementary techniques like FTIR and ¹H/¹³C NMR validate functional groups and proton environments .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrrole ring?

Methodological Answer: Regioselective functionalization can be achieved using directing groups or protective strategies. For example, in synthesizing 5-aryl-substituted pyrrolones, base-assisted cyclization was employed to control substitution patterns . Protecting the aminomethyl group with tert-butoxycarbonyl (Boc) or benzyl groups prior to electrophilic substitution can prevent undesired side reactions. Computational modeling (e.g., DFT) predicts reactive sites, guiding experimental design for targeted derivatization .

Q. How can discrepancies in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Methodological Answer: Discrepancies often arise from variations in assay conditions or compound purity. A systematic approach includes:

- Comparative Assays: Test the compound alongside structurally similar analogs (e.g., 5-aroyl-pyrrole derivatives) under identical conditions .

- Purity Validation: Use high-resolution mass spectrometry (HRMS) and elemental analysis to confirm batch consistency .

- Mechanistic Studies: Employ kinetic assays (e.g., IC₅₀ determination) and molecular docking to differentiate between direct enzyme inhibition and off-target effects .

Q. What methodologies elucidate the mechanism of action in enzyme inhibition studies?

Methodological Answer:

- Kinetic Analysis: Measure inhibition constants (Kᵢ) using Lineweaver-Burk plots to identify competitive/non-competitive inhibition .

- Molecular Docking: Simulate binding interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) to assess interaction strength .

Q. How are spectroscopic techniques optimized for detecting trace impurities in synthesized batches?

Methodological Answer:

- High-Resolution NMR: Utilize ¹H-¹³C HSQC and COSY experiments to identify trace byproducts, with deuterated solvents to enhance signal resolution .

- LC-MS/MS: Employ reverse-phase chromatography coupled with tandem MS to detect impurities at ppm levels, using gradient elution for separation .

- FTIR Microspectroscopy: Map spatial distribution of impurities in crystallized samples, focusing on carbonyl and amine stretches .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Software like SwissADME estimates absorption, distribution, and toxicity profiles using molecular descriptors (e.g., LogP, topological polar surface area) .

- Quantum Mechanical Calculations: Gaussian software computes electrostatic potential surfaces to predict reactivity and metabolic sites .

- Molecular Dynamics (MD): Simulate membrane permeability using lipid bilayer models in GROMACS .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic/basic conditions?

Methodological Answer:

- Stress Testing: Expose the compound to pH gradients (1–13) and monitor degradation via UV-Vis spectroscopy at λ_max ≈ 270 nm .

- Stability-Indicating HPLC: Develop a method with a C18 column and acetonitrile/water mobile phase to separate degradation products .

- Solid-State Analysis: Use powder XRD to assess crystallinity changes after exposure to humid or acidic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.